molecular formula C10H9BrClNO B1603164 1-(5-Bromo-7-chloroindolin-1-yl)ethanone CAS No. 221024-29-9

1-(5-Bromo-7-chloroindolin-1-yl)ethanone

Cat. No.: B1603164
CAS No.: 221024-29-9
M. Wt: 274.54 g/mol
InChI Key: PHXWRBVIHDXEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-7-chloroindolin-1-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms attached to the indole ring, making it a halogenated indole derivative. The presence of these halogens can significantly influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-7-chloroindolin-1-yl)ethanone can be synthesized through the halogenation of indole derivatives. The typical synthetic route involves the reaction of indoline with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the indole ring. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-7-chloroindolin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidized forms of the indole ring.

    Reduction Products: Dehalogenated indole derivatives.

Scientific Research Applications

1-(5-Bromo-7-chloroindolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-chloroindolin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The halogen atoms on the indole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-7-chloroindole-3-yl)ethanone
  • 1-(5-Bromo-7-chloroindolin-2-yl)ethanone
  • 1-(5-Bromo-7-chloroindolin-3-yl)ethanone

Uniqueness

1-(5-Bromo-7-chloroindolin-1-yl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other halogenated indole derivatives.

Properties

IUPAC Name

1-(5-bromo-7-chloro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXWRBVIHDXEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595287
Record name 1-(5-Bromo-7-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221024-29-9
Record name 1-(5-Bromo-7-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part A: 1-Acetyl-5-bromoindoline (2.47 g, 10.29 mmol) was heated at reflux with N-chlorosuccinimide (1.56 g, 10.40 mmol) in CH3CN for 30 min and an additional amount NCS (1 g, 7.47 mmol) was added while hot and the reaction was stirred at 25° C. for 16 h. The solvent was stripped in vacuo and the residue was chromatographed on silica gel using 20% EtOAc/hexanes as eluent to give 1-acetyl-5-bromo-7-chloroindoline (1.17 g).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-acetyl-5-bromo-indoline (1.20 g, 5 mmol) and N-chlorosucinimide (0.734 g, 5.5 mmol) in acetonitrile (80 mL) was heated to reflux for 12 hours, cooled to room temperature, and concentrated. The concentrate was purified by flash column chromatography on silica gel to provide 0.548 g of the desired product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.734 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-7-chloroindolin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-7-chloroindolin-1-yl)ethanone
Reactant of Route 3
1-(5-Bromo-7-chloroindolin-1-yl)ethanone
Reactant of Route 4
1-(5-Bromo-7-chloroindolin-1-yl)ethanone
Reactant of Route 5
1-(5-Bromo-7-chloroindolin-1-yl)ethanone
Reactant of Route 6
1-(5-Bromo-7-chloroindolin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.